

# Comprehensive Spectroscopic Profiling of 3-(Cbz-amino)-1-propanol

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## Compound of Interest

**Compound Name:** *Benzyl N-(3-hydroxypropyl)carbamate*

**CAS No.:** 34637-22-4

**Cat. No.:** B1583434

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Technical Guide for Medicinal Chemistry & Drug Development

## Executive Summary

3-(Cbz-amino)-1-propanol (CAS: 34637-22-4), also known as **Benzyl N-(3-hydroxypropyl)carbamate**, is a critical linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.[1][2][3] Its value lies in the orthogonal reactivity of its primary alcohol (available for functionalization) and the Cbz-protected amine (stable to acidic conditions, removable via hydrogenolysis).[1]

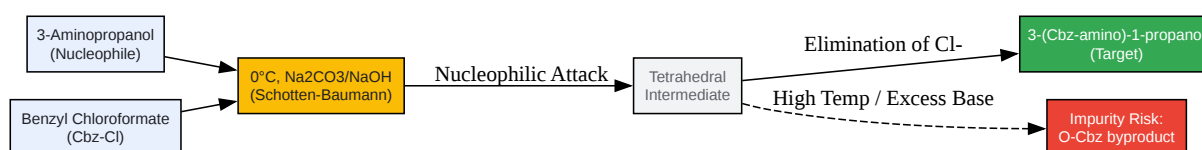
This guide provides a definitive reference for the spectroscopic characterization of this compound. Unlike generic databases, this document synthesizes experimental data with mechanistic interpretation to assist researchers in validation and quality control.

## Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like benzyl alcohol or O-acylated byproducts.[1]

## Synthesis Workflow (Schotten-Baumann Conditions)

The standard preparation involves the nucleophilic attack of 3-aminopropanol on benzyl chloroformate (Cbz-Cl).[1] Selectivity is achieved by maintaining a basic pH and low temperature to favor N-acylation over O-acylation.[1]



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Figure 1: Selective N-protection pathway. Strict temperature control prevents O-acylation.[1]

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of

at 298 K. Assignments are validated based on chemical shift causality: electronegativity of oxygen deshields adjacent protons more than nitrogen.[1]

H NMR Data (400 MHz,

)

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Aromatic	7.30 – 7.40	Multiplet (m)	5H	Phenyl ring protons (Cbz group).[1] Typical aromatic region. [1][3][4]
Benzylic	5.10	Singlet (s)	2H	. [1] Deshielded by aromatic ring and oxygen.[1]
NH	4.90 – 5.10	Broad Singlet	1H	Carbamate NH. [1] Exchangeable with .
H-1	3.65	Triplet (t, )	2H	-OH.[1] Most deshielded aliphatic signal due to direct O-attachment.[1]
H-3	3.33	Quartet/Triplet	2H	-NH.[1] Deshielded by N, but less than O.
H-2	1.68	Quintet ( )	2H	Central .[1] Shielded relative to H-1/H-3.[1]
OH	~2.50	Broad Singlet	1H	Hydroxyl proton. [1] Shift varies with

concentration/  
temperature.[1]

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*Expert Insight: The NH signal in carbamates can sometimes appear as a doublet if coupling to the adjacent methylene is resolved, but it often broadens due to quadrupole relaxation of the nitrogen  $^{14}\text{N}$  nucleus.*

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C NMR Data (100 MHz,

)

Carbon Type	Shift ( , ppm)	Assignment
Carbonyl	157.1	Carbamate .[1] Diagnostic peak for Cbz protection.
Ipsso	136.5	Quaternary aromatic carbon attached to .[1]
Aromatic	128.5, 128.1, 128.0	Ortho, meta, para carbons of the phenyl ring.[1]
Benzylic	66.8	.
C-1	59.8	-OH.
C-3	37.8	-NH.
C-2	32.3	Central .

## Infrared Spectroscopy (FT-IR)

IR is a rapid validation tool for functional group confirmation.[1]

- 3300–3450  $\text{cm}^{-1}$  (Broad): Combined stretching vibrations of O-H (alcohol) and N-H (carbamate).[1]
- 1680–1700  $\text{cm}^{-1}$  (Strong): C=O stretching of the carbamate (urethane) linkage.[1] This is distinct from ester carbonyls ( $\sim 1735 \text{ cm}^{-1}$ ) and amide carbonyls ( $\sim 1650 \text{ cm}^{-1}$ ).[1]
- 1530–1550  $\text{cm}^{-1}$ : N-H bending (Amide II band).[1]
- 1250  $\text{cm}^{-1}$ : C-O-C asymmetric stretch (characteristic of the carbamate ester linkage).[1]

- 690 & 740  $\text{cm}^{-1}$ : Mono-substituted benzene ring out-of-plane bending.[1]

## Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]

- Molecular Ion:

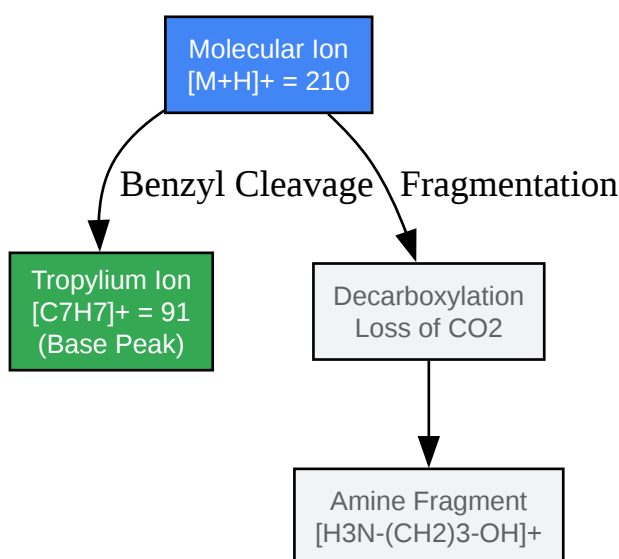
Da.[1]

- Sodium Adduct:

Da.[1]

- Base Peak:  $m/z$  91 (Tropylium ion,

).[1]



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Figure 2: Primary fragmentation pathway in ESI-MS. The tropylium ion is the diagnostic signature for Cbz groups.[1]

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

- **Drying:** Dry the solid compound under high vacuum (< 1 mbar) for 4 hours to remove trace water, which can broaden OH/NH signals.[1]
- **Solvent:** Dissolve 10-15 mg of sample in 0.6 mL of (99.8% D).
- **Filtration:** If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]
- **D2O Shake (Optional):** To confirm OH/NH assignments, add 1 drop of , shake, and re-acquire. The peaks at 4.90 ppm and ~2.50 ppm should disappear.[1]

## Quality Control Criteria

A batch is considered "Drug Discovery Grade" if:

- **Purity:** >95% by HPLC (254 nm).
- **<sup>1</sup>H NMR:** No visible peaks for benzyl alcohol (~4.6 ppm for CH<sub>2</sub>) or benzyl chloride (~4.5 ppm).[1]
- **Appearance:** White crystalline solid (Melting Point: 50–53 °C).[1][2]

## References

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